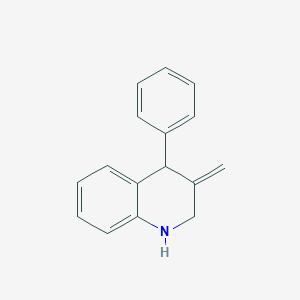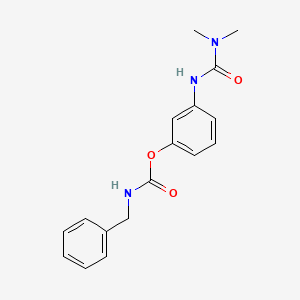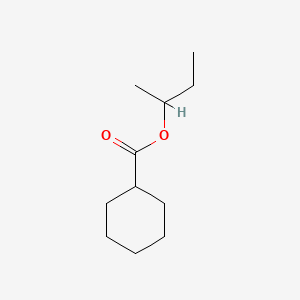
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one is a chemical compound with the molecular formula C12H5Cl3N2O2 It is known for its distinctive structure, which includes three chlorine atoms and an amino group attached to a phenoxazinone core
Méthodes De Préparation
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the desired positions on the phenoxazinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted phenoxazinone derivatives.
Applications De Recherche Scientifique
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various phenoxazinone derivatives, which are valuable in organic synthesis and material science.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins or nucleic acids, altering their function and leading to various biological effects. For instance, its derivatives used as fluorescent probes can specifically bind to myelinated fibers, facilitating the diagnosis and treatment of myelin-related diseases .
Comparaison Avec Des Composés Similaires
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:
- 2-Amino-7-(dimethylamino)-3H-phenoxazin-3-one (ADMPO)
- 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADEPO)
These compounds share a similar core structure but differ in the substituents attached to the phenoxazinone ring. The unique combination of chlorine atoms and an amino group in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
6470-15-1 |
|---|---|
Formule moléculaire |
C12H5Cl3N2O2 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
7-amino-1,2,4-trichlorophenoxazin-3-one |
InChI |
InChI=1S/C12H5Cl3N2O2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H,16H2 |
Clé InChI |
IIZIRIMTACCCTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


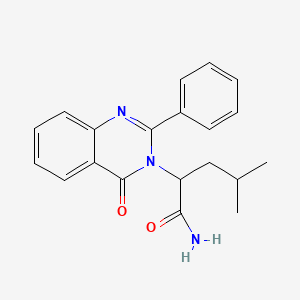
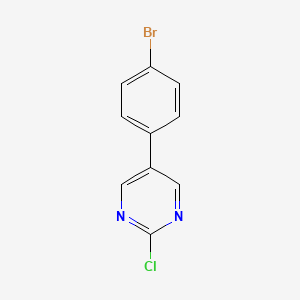
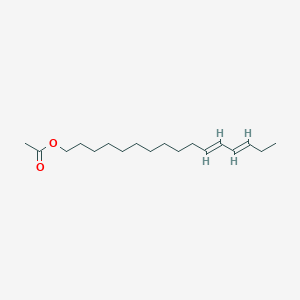
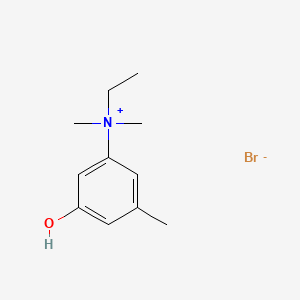
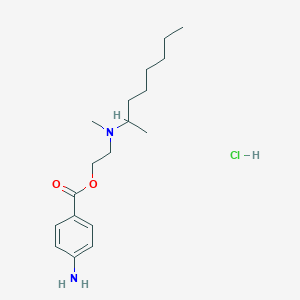
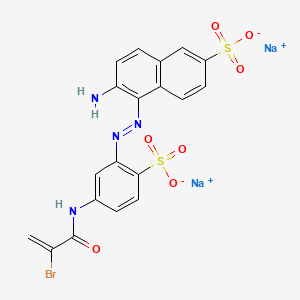



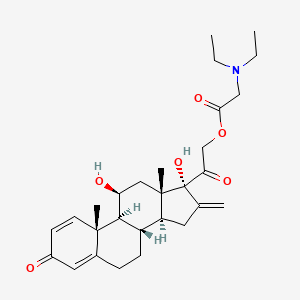
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
